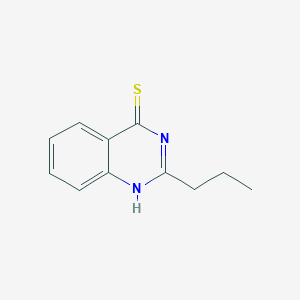

2-Propylquinazoline-4(1H)-thione

Description

2-Propylquinazoline-4(1H)-thione is a quinazoline derivative characterized by a bicyclic aromatic system comprising a benzene ring fused to a pyrimidine ring, with a thione (-S) group at position 4 and a propyl substituent at position 2. Quinazoline-thiones are synthesized via methods such as the Dimroth rearrangement, as observed in related compounds (e.g., 4-cyclohexylaminoquinazoline-2(1H)-thione) formed by the reaction of 2-isothiocyanatobenzonitrile with primary amines .

Properties

CAS No. |

69729-69-7 |

|---|---|

Molecular Formula |

C11H12N2S |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-propyl-1H-quinazoline-4-thione |

InChI |

InChI=1S/C11H12N2S/c1-2-5-10-12-9-7-4-3-6-8(9)11(14)13-10/h3-4,6-7H,2,5H2,1H3,(H,12,13,14) |

InChI Key |

NLDQGEZFOMVCOH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=S)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with propyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline thione compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-Propylquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, particularly at positions 6 and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.

Medicine: Research has shown potential anticancer properties, particularly against certain types of tumors.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Propylquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The thione group can form strong interactions with metal ions and proteins, potentially inhibiting their function. This interaction can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .

Comparison with Similar Compounds

Structural and Crystallographic Features

Table 1: Comparative Structural Data

Core Heterocycles :

- Quinazoline : A fused benzene-pyrimidine system with two nitrogen atoms at positions 1 and 3. This structure enhances aromatic stability and offers multiple sites for functionalization.

- Pyrazine : A six-membered ring with two nitrogen atoms at positions 1 and 4, exhibiting weaker basicity than quinazoline due to electron-withdrawing effects .

Substituent Effects :

- The propyl group in this compound likely increases lipophilicity compared to smaller substituents (e.g., mercapto groups in pyrazine derivatives), influencing solubility and membrane permeability.

Key Differences:

- Quinazoline-thiones require rearrangement reactions, while pyrazine-thiones form via direct crystallization.

- The propyl substituent may sterically hinder crystallization compared to pyrazine-thione’s simpler structure.

Hydrogen Bonding and Crystal Packing

Table 2: Intermolecular Interactions

| Compound | Dominant Interactions | Contribution to Crystal Packing |

|---|---|---|

| Pyrazine-2(1H)-thione | N–H⋯N, C–H⋯S | 36.8% (C–H⋯S), 13.8% (N–H⋯N) |

| Quinazoline-thiones (inferred) | N–H⋯S, C–H⋯π | Likely dominated by N–H⋯S due to thione position |

- Pyrazine-2(1H)-thione : Chains along the [100] direction are stabilized by N–H⋯N (2.893 Å) and C–H⋯S (3.716–3.797 Å) bonds. Hirshfeld surface analysis confirms 24.8% H⋯H and 11.7% H⋯C contacts .

Table 3: Pharmacological Comparisons

- Pyrazine Derivatives : Demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and antitumor effects in vitro (IC₅₀: 12 µM for MCF-7 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.